molecular formula C16H16O3 B10753505 1,4-Naphthalenedione, 2-methoxy-3-(3-methyl-2-butenyl)- CAS No. 17241-45-1

1,4-Naphthalenedione, 2-methoxy-3-(3-methyl-2-butenyl)-

Cat. No.: B10753505
CAS No.: 17241-45-1
M. Wt: 256.30 g/mol
InChI Key: NHTTYMNGELRKMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lapachol methyl ether can be synthesized through a Williamson etherification reaction. This involves the reaction of lapachol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of lapachol methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Lapachol methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of lapachol methyl ether involves its ability to generate reactive oxygen species (ROS) and interact with cellular enzymes such as topoisomerases. These interactions lead to DNA damage and cell death, making it effective against cancer cells. Additionally, its ability to inhibit dihydroorotate dehydrogenase (DHODH) makes it a potential immunosuppressive agent .

Comparison with Similar Compounds

Lapachol methyl ether is unique due to its specific structural modifications, which enhance its biological activity compared to other naphthoquinones. Similar compounds include:

Lapachol methyl ether stands out due to its enhanced stability and potency in various biological assays .

Properties

CAS No.

17241-45-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methoxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H16O3/c1-10(2)8-9-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-3/h4-8H,9H2,1-3H3

InChI Key

NHTTYMNGELRKMP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C

Origin of Product

United States

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